6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) is a small molecule that exhibits cytotoxic activity specifically against cancer cells expressing elevated levels of phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) proteins. [, , , , , ]. It acts by inducing the formation of a complex between PDE3A and SLFN12, leading to cancer cell death [, , , , , ]. While structurally similar to PDE3 inhibitors, DNMDP's mechanism of action is not solely dependent on PDE3 enzymatic inhibition, but rather on its ability to modulate the interaction between PDE3A and SLFN12 []. This unique mechanism of action positions DNMDP as a potential therapeutic agent for cancers with high PDE3A and SLFN12 expression.
DNMDP, or 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a synthetic compound that has garnered attention for its potential therapeutic applications in oncology. It primarily acts as a phosphodiesterase 3A modulator and has been identified as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves the interaction with specific proteins that lead to apoptosis in tumor cells.
DNMDP was first identified through chemogenomic analysis aimed at discovering novel anti-cancer agents. It belongs to a class of compounds known as molecular glues, which facilitate protein-protein interactions that can induce either degradation or stabilization of target proteins. DNMDP specifically interacts with phosphodiesterase 3A and Schlafen 12 proteins, leading to significant antitumor effects in vitro and in vivo .
The synthesis of DNMDP involves several key steps:
The detailed synthetic pathway typically includes reactions that form the core pyridazinone structure, followed by functionalization to introduce the diethylamino and nitrophenyl groups.
The molecular structure of DNMDP can be described as follows:
Data from crystallographic studies reveal that DNMDP binds within the catalytic pocket of phosphodiesterase 3A, stabilizing the complex with Schlafen 12 . This structural interaction is critical for its function as a molecular glue.
In terms of chemical reactivity, DNMDP undergoes several notable reactions:
These reactions are essential for understanding how DNMDP exerts its cytotoxic effects on cancer cells.
The mechanism by which DNMDP induces apoptosis involves several steps:
The correlation between DNMDP sensitivity and expression levels of phosphodiesterase 3A indicates that higher expression may enhance susceptibility to the compound's effects .
DNMDP exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an anticancer agent in laboratory settings.
DNMDP has significant potential applications in scientific research and therapeutic development:
DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) emerged from phenotypic screening efforts aimed at identifying compounds with selective cytotoxicity against cancer cells. Initial screening revealed that DNMDP potently killed a p53-mutant lung cancer cell line (NCI-H1734) while sparing a second lung cancer cell line (A549), indicating selective anticancer activity [1] [4]. This differential cytotoxicity profile prompted extensive investigation into its mechanism of action, distinguishing DNMDP from conventional chemotherapeutic agents. DNMDP exhibited nanomolar potency (EC₅₀ = 6.9 nM in HeLa cells) against sensitive cancer cell lines while demonstrating no significant toxicity in panels of nontumorigenic cell lines, establishing its potential as a targeted therapeutic agent [1] [2].
Genome-wide correlation studies using the Cancer Cell Line Encyclopedia (CCLE) dataset identified that elevated expression of phosphodiesterase 3A (PDE3A) was the strongest genomic correlate of DNMDP sensitivity among 766 cancer cell lines tested [1] [8]. Subsequent biomarker optimization using RNA-Seq data established dual thresholds for PDE3A (5.28 RPKM) and Schlafen family member 12 (SLFN12; 1.77 RPKM) expression, achieving a positive predictive value (PPV) of 62.5% for DNMDP sensitivity. This predictive power compares favorably with clinically validated biomarkers such as HER2 status in metastatic breast cancer (50% objective response rate to trastuzumab) [1].
Table 1: Biomarker Performance for DNMDP Sensitivity Prediction
Biomarker Component | Expression Threshold | Sensitivity (%) | Positive Predictive Value (%) |
---|---|---|---|
PDE3A mRNA | >5.28 RPKM | 71.4 | 62.5 |
SLFN12 mRNA | >1.77 RPKM | ||
Combined Biomarker | Both above threshold |
Validation studies in 23 biomarker-positive cell lines revealed a spectrum of sensitivity rather than a binary response. Cell lines could be categorized as strongly sensitive (13 lines with <25% maximum viability), partially sensitive (8 lines with 25-75% maximum viability), or insensitive (2 lines with 100% maximal viability) [1]. Single-cell analysis demonstrated that highly sensitive cells (e.g., GB1 glioblastoma) underwent complete apoptosis within 96 hours, while partially sensitive cells (e.g., TE4) exhibited mixed apoptotic and cytostatic responses. Washout experiments further revealed that only strongly sensitive cell lines underwent irreversible apoptosis after compound removal [1].
DNMDP exerts its cytotoxic effects through a novel molecular mechanism involving the induction of a functional complex between PDE3A and SLFN12. Although DNMDP binds PDE3A and inhibits its catalytic activity, enzymatic inhibition alone is insufficient for cell killing. This was demonstrated by the observation that most PDE3 inhibitors (e.g., cilostazol, trequinsin) lack cytotoxic effects and can even compete with DNMDP binding, thereby rescuing cancer cells from DNMDP-induced death [1] [7] [8]. CRISPR-Cas9-mediated knockout of PDE3A completely abrogated DNMDP sensitivity in HeLa cells, confirming its essential role in the mechanism [1] [8].
Biochemical studies revealed that DNMDP binding induces a neomorphic protein-protein interaction between PDE3A and SLFN12, a protein with poorly characterized functions. Immunoprecipitation experiments demonstrated that DNMDP promotes the formation of a stable PDE3A-SLFN12 complex that is not observed in untreated cells or in the presence of non-cytotoxic PDE3 inhibitors like trequinsin [1] [7]. SLFN12 expression was subsequently identified as a critical co-determinant of DNMDP sensitivity, with CRISPR-mediated knockout of SLFN12 conferring complete resistance to DNMDP-induced cell death [1] [8].
The molecular requirements for DNMDP activity were further elucidated through structural studies. Expression of the catalytic domain of PDE3A alone in PDE3A-deficient cancer cells was sufficient to confer DNMDP sensitivity, while substitutions in the PDE3A active site (H840, Q975, Q1001, F1004) abolished compound binding and cytotoxicity [8]. Additionally, a genome-wide CRISPR screen identified aryl hydrocarbon receptor-interacting protein (AIP), a co-chaperone protein, as essential for DNMDP response. AIP was found to be required for PDE3A-SLFN12 complex formation, suggesting it may facilitate proper protein folding or complex stabilization [1] [8].
Table 2: Key Molecular Determinants of DNMDP Sensitivity
Molecular Component | Role in DNMDP Mechanism | Experimental Evidence |
---|---|---|
PDE3A catalytic domain | Primary binding target | Domain expression confers sensitivity; active site mutations abolish binding |
SLFN12 | Essential binding partner | Knockout confers resistance; complex detected via co-IP |
AIP co-chaperone | Complex stabilization | CRISPR screen identification; required for complex formation |
PDE3B | Compensatory binding target | Supports sensitivity in PDE3A-deficient contexts |
Notably, the related protein PDE3B can functionally substitute for PDE3A in certain cellular contexts. DNMDP binds PDE3B and can induce cytotoxicity in cancer cells lacking PDE3A expression but expressing PDE3B at sufficient levels [8]. This functional redundancy highlights the shared structural features between these phosphodiesterase family members and expands the potential therapeutic applicability of DNMDP-like compounds.
Structure-activity relationship (SAR) studies led to the development of DNMDP analogs with improved pharmaceutical properties. Key modifications included replacing the potentially reactive nitro group and optimizing the diethylamino substituent. Several analogs maintained or exceeded DNMDP's potency, including (R)-des-nitro DNMDP (7; EC₅₀ = 3.3 nM) and the fluorinated morpholine analog (R)-30 (EC₅₀ = 1.6 nM). The stereochemical dependence observed with DNMDP ((R)-enantiomer 200-500 times more active than (S)-enantiomer) persisted across analogs, highlighting the precise molecular recognition required for activity [4].
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